

# Technical Guide: Physicochemical Profile of CA170

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available solubility and stability data for **CA-170** (also known as AUPM-170), an investigational, orally bioavailable small molecule designed to dually inhibit the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T cell Activation (VISTA)[1][2][3]. The information herein is compiled to support research and development activities.

## **Solubility Profile**

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation development. **CA-170** has been characterized as insoluble in aqueous media, necessitating the use of organic solvents or specialized formulations for experimental and preclinical use[1][4].

#### **Quantitative Solubility Data**

The following table summarizes the known solubility parameters of **CA-170** in various solvent systems.



Solvent/System	Solubility	Molar Concentration (mM)	Reference(s)
Dimethyl Sulfoxide (DMSO)	72 mg/mL	199.82	[1][4]
Dimethyl Sulfoxide (DMSO)*	28.5 mg/mL	79.10	[5]
Water	Insoluble	N/A	[1][4]
Ethanol	Insoluble	N/A	[1][4]
In Vivo Formulations			
5% DMSO + 40% PEG300 + 5% Tween80 + 50% Saline	≥ 2.5 mg/mL	6.94	[2]
5% DMSO + 95% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	6.94	[2]
1% DMSO + 99% Saline	≥ 0.5 mg/mL	1.39	[2]
Carboxymethyl Cellulose Sodium (CMC-Na)	≥ 5 mg/mL (Homogeneous suspension)	N/A	[4]

<sup>\*</sup>Note: Solubility in DMSO can be affected by its hygroscopic nature; use of fresh DMSO is recommended to achieve maximum solubility.[1][5]

## **Experimental Protocols for Solubility Determination**

While the specific protocols used for **CA-170** have not been publicly disclosed, the following represent standard industry methodologies for determining the solubility of investigational small molecules.

#### Foundational & Exploratory





This high-throughput method is typically used in early drug discovery to assess the solubility of compounds upon their transition from a DMSO stock solution to an aqueous buffer[6][7][8].

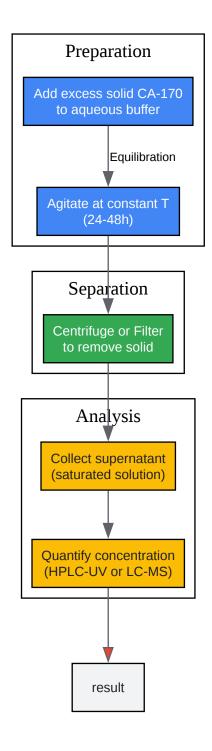
- Stock Solution Preparation: Prepare a high-concentration stock solution of CA-170 in 100% DMSO (e.g., 10 mM).
- Assay Plate Preparation: Dispense a small volume (e.g., 2-5 μL) of the DMSO stock solution into the wells of a microtiter plate[9].
- Addition of Aqueous Buffer: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration[9]. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility[7].
- Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours)[7][9].
- Measurement: Use a nephelometer to measure the light scattering in each well. Increased scattering indicates the formation of precipitate, allowing for the determination of the kinetic solubility limit[9].

This "shake-flask" method measures the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development[2][3][6][7].

- Compound Addition: Add an excess amount of solid, crystalline CA-170 powder to a series
  of vials containing a precise volume of the test solvent (e.g., PBS pH 7.4, Simulated Gastric
  Fluid).
- Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached[2][8].
- Sample Separation: After incubation, separate the undissolved solid from the solution. This is achieved by high-speed centrifugation or filtration using a low-binding filter plate[2][6].
- Quantification: Aspirate the resulting supernatant (saturated solution).



 Analysis: Determine the concentration of CA-170 in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard curve[2][7][8].



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#### Thermodynamic Solubility Workflow

### **Stability Profile**

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature and light, and to establish a shelf life and recommended storage conditions.

### **Storage and Stability Data**

The following table summarizes the recommended storage conditions and stability of CA-170.

Form	Storage Temperature	Duration	Reference(s)
Powder	-20°C	3 Years	[1][4][5]
Powder	0 - 4°C	Short-term (days to weeks)	[10]
In Solvent (e.g., DMSO)	-80°C	1-2 Years	[1][5]
In Solvent (e.g., DMSO)	-20°C	1 Year	[5]

#### **Experimental Protocols for Stability Assessment**

The stability of a new chemical entity is typically evaluated using a stability-indicating analytical method, often developed through forced degradation studies as mandated by ICH guidelines[10][11].

Forced degradation studies are performed to identify likely degradation products and demonstrate the specificity of the analytical method[10][11].

- Objective: To achieve 10-20% degradation of the API[12].
- Stress Conditions: Expose solutions of CA-170 to a variety of stress conditions, including:
  - Acid Hydrolysis: 0.1 M 1 M HCl at room temperature, escalating to 70°C if needed[4].

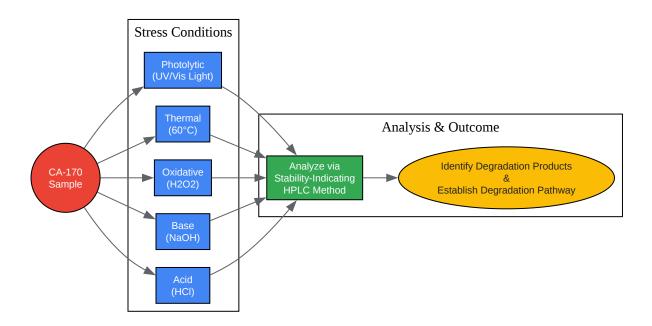
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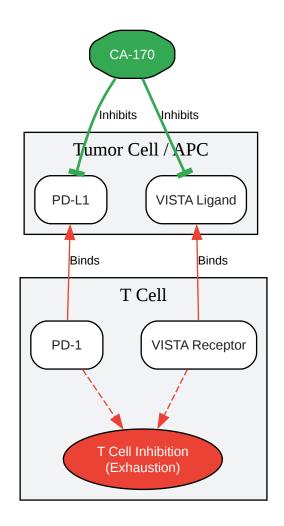


- Base Hydrolysis: 0.1 M 1 M NaOH at room temperature, escalating to 70°C if needed[4].
- Oxidation: 3% Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>) at room temperature[13].
- Thermal Degradation: Store the solid drug or solution at elevated temperatures (e.g., 60°C)[13].
- Photostability: Expose the solid drug or solution to light providing a minimum of 1.2 million lux hours and 200 watt hours/m<sup>2</sup>[11].
- Sample Analysis: At specified time points, neutralize the samples (if applicable) and analyze
  them using a stability-indicating HPLC method to separate the parent drug from any
  degradants.











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- To cite this document: BenchChem. [Technical Guide: Physicochemical Profile of CA-170]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609871#ca-170-solubility-and-stability-profile]

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